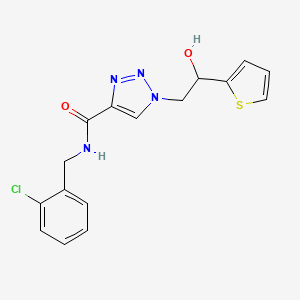

N-(2-chlorobenzyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

説明

N-(2-chlorobenzyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole-carboxamide derivative featuring a 2-chlorobenzyl group at the N1 position and a 2-hydroxy-2-(thiophen-2-yl)ethyl substituent at the triazole ring. Such a combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic and hydrogen-bonding interactions are critical.

特性

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-(2-hydroxy-2-thiophen-2-ylethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O2S/c17-12-5-2-1-4-11(12)8-18-16(23)13-9-21(20-19-13)10-14(22)15-6-3-7-24-15/h1-7,9,14,22H,8,10H2,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIILNITVXCXOIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CN(N=N2)CC(C3=CC=CS3)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-chlorobenzyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly as an anticancer agent. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Chlorobenzyl group : Enhances lipophilicity and biological activity.

- Hydroxyethyl moiety : Contributes to solubility and interaction with biological targets.

- Thiophene ring : Known for its role in enhancing biological activity through various mechanisms.

The molecular formula is , with a molecular weight of approximately 348.82 g/mol.

Anticancer Properties

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer potential. For instance, derivatives of 1,2,3-triazoles have shown cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Triazole Derivative 1 | HCT116 | 0.43 | Induces apoptosis by inhibiting NF-kB activation |

| Triazole Derivative 2 | MDA-MB-231 | 5.04 | Arrests cell cycle in G0/G1 phase |

| N-(2-chlorobenzyl)-triazole | Various | TBD | Potential modulation of gene expression |

In a study by Yu et al., triazole-containing hybrids displayed notable cytotoxicity against HT-29 and MDA-MB-231 cell lines, with IC50 values significantly lower than conventional treatments . The mechanism often involves the induction of reactive oxygen species (ROS) and subsequent apoptosis.

Other Biological Activities

Beyond anticancer effects, compounds similar to N-(2-chlorobenzyl)-triazole have been investigated for:

- Antimicrobial Activity : Some triazole derivatives exhibit broad-spectrum antimicrobial properties.

- Anti-inflammatory Effects : The ability to modulate inflammatory pathways makes these compounds candidates for treating chronic inflammatory diseases.

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focusing on the synthesis and biological evaluation of triazole derivatives:

- Study on Triazole Hybrids : A series of 1,2,3-triazolo-dihydroartemisinin-coumarin hybrids showed promising anticancer activity with specific IC50 values indicating their potential as therapeutic agents against cancer .

- Mechanistic Insights : Research demonstrated that triazole compounds can inhibit critical pathways involved in cancer progression, such as NF-kB signaling, leading to reduced cell proliferation and increased apoptosis in tumor cells .

- Comparative Analysis : In comparative studies of various triazole derivatives, those with specific substituents (like chlorobenzyl) exhibited enhanced biological activity compared to their non-substituted counterparts .

類似化合物との比較

Comparison with Structural Analogs

Triazole-Carboxamide Derivatives

5-Amino-1-(2-chlorobenzyl)-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899974-10-8)

Key Differences :

- Substituents: The amino group (-NH2) at the triazole C5 position replaces the hydroxyl (-OH) group in the target compound. This reduces hydrogen-bond donor capacity but increases basicity.

- Molecular Weight : The target compound has a higher molecular weight (~363.8 g/mol vs. 347.8 g/mol) due to the additional oxygen and ethyl group in the hydroxyethyl substituent .

- Physicochemical Properties: The hydroxyl group in the target compound may enhance aqueous solubility compared to the amino group, though this could reduce membrane permeability. Both compounds retain thiophene-mediated aromatic interactions.

Structural Implications

- Hydrogen Bonding: The hydroxyl group in the target compound enables stronger hydrogen-bond donor activity (e.g., O-H···O/N/S) compared to the amino group, which primarily acts as a donor via N-H.

- Synthetic Accessibility : The hydroxyethyl-thiophene side chain may introduce steric hindrance during synthesis, complicating regioselective triazole formation compared to simpler thiophenemethyl analogs.

Triazole-Thione Derivatives

(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Key Differences :

- Core Structure : This compound features a triazole-thione (C=S) group instead of a carboxamide (CONH2), altering electronic properties and reactivity.

- Hydrogen-Bond Networks: The thione group participates in N-H···S and O-H···S interactions, forming a six-membered hexameric crystal structure .

Comparative Data Table

Research Implications

- Drug Design: The hydroxyl group in the target compound may improve solubility for aqueous formulations but could limit blood-brain barrier penetration compared to the amino analog.

- Material Science : The thiophene and triazole moieties in all compounds suggest utility in organic electronics, where aromatic stacking and charge transfer are critical.

- Synthetic Challenges : The hydroxyethyl-thiophene side chain in the target compound necessitates careful optimization to avoid steric clashes during triazole ring formation.

Q & A

Basic Synthesis and Structural Confirmation

Q: What synthetic routes are commonly employed to prepare N-(2-chlorobenzyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide, and how is the product confirmed? A: The compound can be synthesized via cyclization reactions starting from precursors like substituted carboxamides and thiophene derivatives. For example, similar triazole derivatives are synthesized by refluxing in acetonitrile followed by cyclization in DMF with iodine and triethylamine, which promotes sulfur elimination . Structural confirmation typically involves and NMR spectroscopy to verify substituent positions and purity. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving hydrogen bonding networks and stereochemistry .

Advanced Structural Characterization Challenges

Q: How can researchers address challenges in resolving hydrogen bonding or stereochemical ambiguities in this compound? A: High-resolution X-ray crystallography is essential. For hydrogen bonding analysis, SHELXL refinement (via SHELX programs) allows precise determination of bond lengths and angles, particularly for O–H···S or N–H···O interactions observed in triazole-thiophene hybrids . Computational tools like DFT can supplement crystallographic data to resolve ambiguities in stereochemistry or tautomerism .

Optimizing Synthesis Yield and Purity

Q: What methodological strategies improve yield and purity during synthesis? A: Design of Experiments (DoE) and flow chemistry techniques enhance reproducibility. For example, flow reactors optimize reaction parameters (e.g., temperature, reagent stoichiometry) for triazole formation, reducing side reactions . Purification via flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol/acetone mixtures effectively isolates the target compound .

Biological Activity and Mechanism of Action

Q: What biological activities are associated with this compound, and how can its mechanism be studied? A: Analogous triazole-thiophene hybrids exhibit antimicrobial, antitumor, or antiviral activity. For instance, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles show inhibitory effects on enzymes like acetylcholinesterase or HIV proteases . Mechanistic studies involve in vitro assays (e.g., enzyme inhibition, cytotoxicity) combined with molecular docking to map interactions with target proteins (e.g., using SMILES notations for ligand preparation) .

Addressing Contradictory Solubility or Stability Data

Q: How should researchers resolve discrepancies in solubility or stability reports? A: Systematic stability studies under varying pH, temperature, and solvent conditions (e.g., DMSO, aqueous buffers) are critical. For example, dehydrosulfurization reactions with HgO in acetic acid can degrade sensitive moieties, necessitating controlled conditions . Spectral overlap in NMR or IR (e.g., carbonyl vs. hydroxyl peaks) requires deconvolution techniques or 2D NMR (COSY, HSQC) .

Computational Modeling for Drug Design

Q: What computational approaches predict ADMET properties or binding affinities? A: Molecular docking (AutoDock, Schrödinger) and MD simulations assess binding to biological targets (e.g., kinases, viral proteases). ADMET prediction tools (SwissADME, pkCSM) evaluate bioavailability using SMILES-derived descriptors. For example, thiophene rings may influence metabolic stability via cytochrome P450 interactions .

Handling Crystallographic Disorder or Twinning

Q: How can crystallographic disorder or twinning be managed during structure determination? A: SHELXD and SHELXE are robust for phase determination in twinned crystals. For disorder, partial occupancy refinement in SHELXL and electron density maps (e.g., OMIT maps) clarify ambiguous regions. High-resolution data (≤1.0 Å) and low-temperature (100 K) measurements reduce thermal motion artifacts .

Scaling Reactions for Pharmacological Testing

Q: What steps ensure successful scale-up for in vivo studies? A: Transitioning from batch to flow reactors improves scalability for triazole formation . Quality control via HPLC-MS ensures batch consistency. For in vivo testing, solubility enhancers (e.g., cyclodextrins) or nanoformulations may address poor aqueous solubility .

Stability Under Acidic/Basic Conditions

Q: How does the compound degrade under acidic or basic conditions? A: Hydrolysis of the carboxamide or triazole ring may occur. Accelerated stability studies (e.g., 0.1 M HCl/NaOH at 37°C) with LC-MS monitoring identify degradation products. Protective groups (e.g., tert-butyl) on sensitive moieties can mitigate degradation .

Green Chemistry Alternatives

Q: What solvent or catalyst substitutions align with green chemistry principles? A: Replace DMF with Cyrene™ (a bio-based solvent) for cyclization. Catalytic iodine or TEMPO reduces stoichiometric reagent use. Microwave-assisted synthesis shortens reaction times and energy consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。